N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide
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Overview
Description
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide is a complex organic compound with a unique structure that includes an azetidine ring, a phenyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the phenyl group via a substitution reaction. The azepane ring is then constructed through a series of condensation and cyclization reactions. The final step involves the coupling of the azepane ring with the azetidine-phenyl intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The phenyl and azepane rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide involves its interaction with specific molecular targets within cells. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The phenyl and azepane rings may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide
- 4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide
Uniqueness
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-2-14-25-17-4-3-11-21(12-9-17)19(24)20-15-5-7-16(8-6-15)22-13-10-18(22)23/h5-8,17H,2-4,9-14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGQINXWGGNPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(CC1)C(=O)NC2=CC=C(C=C2)N3CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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